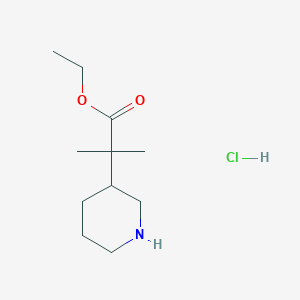
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride typically involves the reaction of ethyl 2-methyl-2-(3-piperidyl)propanoate with hydrochloric acid. The preparation method may include the following steps:
Starting Materials: Ethyl 2-methyl-2-(3-piperidyl)propanoate and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar structure but with a pyridine ring instead of a piperidine ring.
Ethyl 2-(1-piperidinyl)propanoate hydrochloride: Another piperidine derivative with different substituents.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1024038-36-5 |
|---|---|
Fórmula molecular |
C11H22ClNO2 |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H |
Clave InChI |
NVDSUUOTRVNPAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


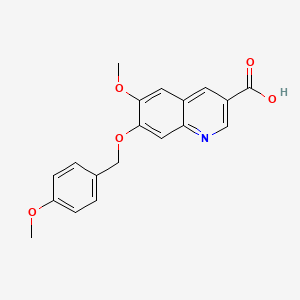
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
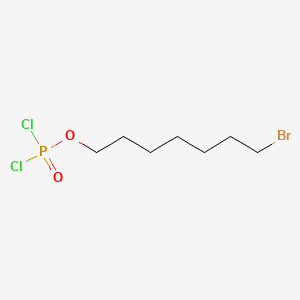


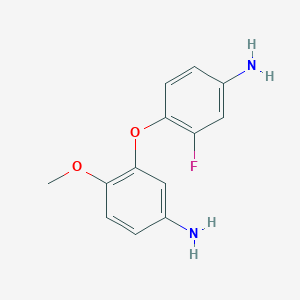


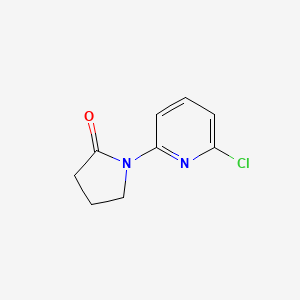
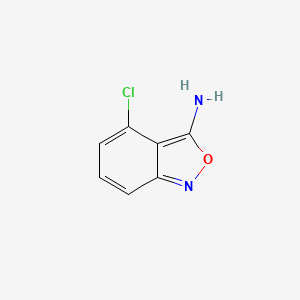


![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)

